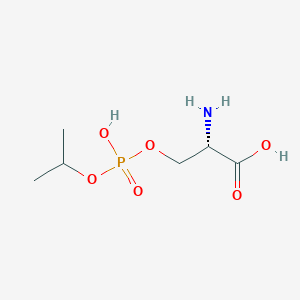

Monoisopropylphosphorylserine

描述

Monoisopropylphosphorylserine (this compound) is a phosphorylated serine derivative formed through the covalent modification of serine residues by organophosphorus compounds such as diisopropyl fluorophosphate (DFP). This modification occurs in enzyme active sites, particularly in serine proteases, where the phosphorylated serine acts as an irreversible inhibitor. Structural studies reveal that this compound features an isopropyl group attached to the phosphate moiety, which stabilizes its interaction with target enzymes. For instance, in DFP-treated DegS-PDZ, Ser201 is modified to this compound (Mis201), with the O1P oxygen of the phosphorylated residue occupying the oxyanion hole and forming hydrogen bonds with backbone -NH groups of Gly199 and Ser201 . This interaction underscores its role in stabilizing the enzyme-inhibitor complex.

属性

分子式 |

C6H14NO6P |

|---|---|

分子量 |

227.15 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-[hydroxy(propan-2-yloxy)phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H14NO6P/c1-4(2)13-14(10,11)12-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChI 键 |

DALHHSOTZKMXMV-YFKPBYRVSA-N |

手性 SMILES |

CC(C)OP(=O)(O)OC[C@@H](C(=O)O)N |

规范 SMILES |

CC(C)OP(=O)(O)OCC(C(=O)O)N |

产品来源 |

United States |

准备方法

合成路线和反应条件: 单异丙基磷酰丝氨酸的合成通常涉及在受控条件下使用异丙基磷酰氯对丝氨酸进行磷酸化。反应在有机溶剂(例如二氯甲烷)中进行,在低温下进行以防止副反应。然后使用色谱技术对反应混合物进行纯化,以分离所需的产物。

工业生产方法: 单异丙基磷酰丝氨酸的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常采用连续流反应器和自动化纯化系统以确保一致性和效率。

化学反应分析

反应类型: 单异丙基磷酰丝氨酸会发生各种化学反应,包括:

氧化: 磷酰基团可以被氧化形成磷酸衍生物。

还原: 还原反应可以将磷酰基团转化为膦氧化物。

取代: 亲核取代反应可以将异丙基用其他烷基或芳基取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 在碱性条件下使用卤代烷或卤代芳烃等亲核试剂。

主要产品:

氧化: 磷酸衍生物。

还原: 膦氧化物衍生物。

取代: 各种烷基或芳基磷酰丝氨酸衍生物。

科学研究应用

单异丙基磷酰丝氨酸在科学研究中具有广泛的应用:

化学: 用作合成更复杂分子的构建模块,以及磷酸化反应中的试剂。

生物学: 研究其在蛋白质磷酸化和信号转导途径中的作用。

医学: 研究其潜在的治疗作用,特别是在调节酶活性方面,以及作为药物递送剂。

工业: 用于生产特种化学品,以及作为合成药物的中间体。

作用机制

单异丙基磷酰丝氨酸的作用机制涉及其与特定酶和蛋白质的相互作用。它作为激酶的底物,激酶会磷酸化丝氨酸残基,从而导致各种信号通路的激活或抑制。磷酰基团也可以与磷酸酶相互作用,磷酸酶会使化合物脱磷酸化,从而逆转其作用。 这些相互作用在调节细胞过程(如代谢、细胞生长和凋亡)中起着至关重要的作用 .

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

Monoisopropylphosphorylserine shares functional and structural similarities with other serine-modifying compounds, though key differences exist in reactivity, specificity, and biochemical impact. Below is a detailed comparison:

O-Phosphoserine

- Structure : A naturally occurring post-translational modification where a phosphate group is attached to serine. Lacks alkyl substituents (e.g., isopropyl groups).

- Function: Regulates protein activity in signaling pathways (e.g., kinase cascades).

Diisopropyl Fluorophosphate (DFP)

- Structure: A small organophosphate with two isopropyl groups and a fluoride leaving group.

- Function: Irreversibly inhibits serine proteases by phosphorylating active-site serine residues, forming this compound as a product.

- Reactivity: The fluoride group enhances electrophilicity, enabling rapid serine modification. This compound, as the adduct, lacks this reactivity.

Phenylmethylsulfonyl Fluoride (PMSF)

- Structure : A sulfonyl fluoride with a phenylmethyl group.

- Function : Inhibits serine proteases via sulfonylation of active-site serine. Unlike phosphorylation by DFP, sulfonylation is less stable and can be reversed under certain conditions.

- Specificity: Broader enzyme targets compared to DFP-derived this compound, which is restricted to enzymes with accessible oxyanion holes.

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Research Findings

Structural Stability: this compound’s isopropyl groups enhance hydrophobic interactions in enzyme active sites, contributing to prolonged inhibition compared to non-alkylated phosphorylated serines .

Mechanistic Specificity : The O1P oxygen’s placement in the oxyanion hole (observed in DegS-PDZ structures) is critical for stabilizing the acyl-enzyme intermediate, a feature absent in O-phosphoserine or PMSF adducts .

Comparative Reactivity: DFP’s high reactivity (due to the fluoride leaving group) enables rapid serine modification, whereas this compound itself is inert, serving as a terminal inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。